VMAT2 Binding Affinity: 174-Fold Weaker Than the Most Potent DHTBZ Isomer
(R,S,S)-Dihydrotetrabenazine exhibits a VMAT2 binding affinity (Ki) of 690 nM, confirming its classification as a weak VMAT2 inhibitor . In direct comparison to the most potent DHTBZ stereoisomer, (2R,3R,11bR)-Dihydrotetrabenazine ((+)-2) which demonstrates a Ki of 3.96 nM, (R,S,S)-Dihydrotetrabenazine is 174-fold less potent [1]. Furthermore, compared to the clinically active (+)-α-Dihydrotetrabenazine (Ki = 0.97 nM), this compound is approximately 711-fold weaker [2]. This profound affinity difference underscores the critical impact of the 11bS versus 11bR configuration on VMAT2 binding.
| Evidence Dimension | VMAT2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 690 nM |
| Comparator Or Baseline | (2R,3R,11bR)-Dihydrotetrabenazine: Ki = 3.96 nM; (+)-α-Dihydrotetrabenazine: Ki = 0.97 nM |
| Quantified Difference | 174-fold weaker vs. (2R,3R,11bR)-DHTBZ; 711-fold weaker vs. (+)-α-DHTBZ |
| Conditions | Radioligand binding assay using rat striatum or recombinant human VMAT2 |
Why This Matters
This quantitative affinity gap establishes (R,S,S)-Dihydrotetrabenazine as an essential negative control for VMAT2 functional assays and a stereochemical probe for mapping VMAT2 binding site determinants.
- [1] Yao Z, Wei X, Wu X, Katz JL, Kopajtic T, Greig NH, Sun H. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. Eur J Med Chem. 2011;46(5):1841-8. View Source
- [2] DaSilva JN, et al. Binding of α-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific. Eur J Pharmacol. 1995;273(1-2):199-202. View Source
